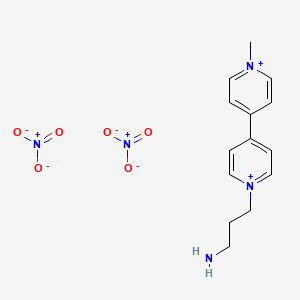
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine is a heterocyclic compound that contains a quinoxaline core substituted with an ethyl group at the nitrogen atom and a trifluoromethyl group at the third position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . One common method involves the reaction of o-phenylenediamine with ethyl trifluoropyruvate, leading to the formation of 3-(trifluoromethyl)quinoxalin-2(1H)-one, which can then be further functionalized to introduce the ethyl group at the nitrogen atom .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The use of highly reactive substrates and optimized reaction conditions, such as the choice of solvents and catalysts, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is utilized in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Amino-3-(trifluoromethyl)quinoxaline
- 2-(2-Aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline
Uniqueness
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine is unique due to the presence of both an ethyl group at the nitrogen atom and a trifluoromethyl group at the third position. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications .
Properties
CAS No. |
803725-51-1 |
|---|---|
Molecular Formula |
C11H10F3N3 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
N-ethyl-3-(trifluoromethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C11H10F3N3/c1-2-15-10-9(11(12,13)14)16-7-5-3-4-6-8(7)17-10/h3-6H,2H2,1H3,(H,15,17) |
InChI Key |
BOILJXIGBCIUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)


![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)



![2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione](/img/structure/B12517278.png)



![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)


